(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds for cyclopropanation, ylides for nucleophilic addition, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: This compound is structurally similar but contains a cyclohexane ring instead of a cyclobutane ring.
(1R,2R)-2-Aminocyclohexanecarboxylic acid: Another similar compound with a cyclohexane ring and an amino acid functional group.
Uniqueness
(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific chiral molecules and in applications where rigidity and specific spatial arrangements are crucial .
Properties
CAS No. |
750567-64-7 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m1/s1 |
InChI Key |
OZUDURPARMOLKB-INEUFUBQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]1(C(=O)O)N |
Canonical SMILES |
CC1CCC1(C(=O)O)N |
Origin of Product |
United States |
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